4-Hydroxy-6-oxoocta-2,4-dienedioic acid

Description

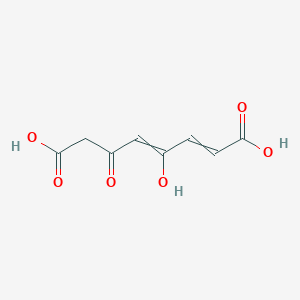

Structure

2D Structure

3D Structure

Properties

CAS No. |

89999-78-0 |

|---|---|

Molecular Formula |

C8H8O6 |

Molecular Weight |

200.14 g/mol |

IUPAC Name |

4-hydroxy-6-oxoocta-2,4-dienedioic acid |

InChI |

InChI=1S/C8H8O6/c9-5(1-2-7(11)12)3-6(10)4-8(13)14/h1-3,9H,4H2,(H,11,12)(H,13,14) |

InChI Key |

XBRPTASPFXQXPJ-UHFFFAOYSA-N |

Canonical SMILES |

C(C(=O)C=C(C=CC(=O)O)O)C(=O)O |

Origin of Product |

United States |

Molecular Structure and Isomerism of 4 Hydroxy 6 Oxoocta 2,4 Dienedioic Acid

Elucidation of Tautomeric Relationship with 4-Maleylacetoacetic Acid

4-Hydroxy-6-oxoocta-2,4-dienedioic acid exists in a tautomeric relationship with 4-maleylacetoacetic acid. wikipedia.orgwikipedia.org Tautomers are isomers of a compound which differ only in the position of protons and electrons. This specific case represents a classic example of keto-enol tautomerism, where the enol form is this compound and the keto form is 4-maleylacetoacetic acid. wikipedia.orgwikipedia.org

Structural Basis of Keto-Enol Tautomerism in this compound

The keto-enol tautomerism in this molecule involves the interconversion between a ketone and an enol. The keto form, 4-maleylacetoacetic acid, contains a carbonyl group (C=O) and an adjacent alpha-hydrogen. The enol form, this compound, is characterized by the presence of a hydroxyl group (-OH) bonded to a carbon atom that is part of a carbon-carbon double bond (C=C).

The transformation from the keto to the enol form is initiated by the removal of a proton from the alpha-carbon (the carbon adjacent to the carbonyl group). Subsequently, the electrons from the C-H bond shift to form a C=C double bond, and the electrons from the C=O double bond move to the oxygen atom, which then abstracts a proton to form a hydroxyl group. This process is reversible and can be catalyzed by either acid or base.

Table 1: Comparison of Keto and Enol Tautomers

| Feature | 4-Maleylacetoacetic Acid (Keto Form) | This compound (Enol Form) |

| Functional Groups | Ketone, Carboxylic Acids | Enol, Carboxylic Acids |

| Key Bonds | C=O, C-C | C=C, C-O-H |

| Hybridization of C4 | sp³ | sp² |

| Hybridization of C5 | sp² | sp² |

Analysis of Tautomeric Equilibrium and Relative Stability in Physiological Environments

In many simple aldehydes and ketones, the keto form is generally more stable and therefore predominates at equilibrium. However, the stability of the enol form can be significantly influenced by factors such as conjugation, intramolecular hydrogen bonding, and aromaticity.

In physiological environments, the tautomeric equilibrium of this compound and 4-maleylacetoacetic acid is of particular importance as it is an intermediate in the metabolic pathway of phenylalanine and tyrosine. The enzyme maleylacetoacetate isomerase (also known as glutathione (B108866) S-transferase zeta 1) specifically catalyzes the cis-trans isomerization of 4-maleylacetoacetate (B1238811) to 4-fumarylacetoacetate. wikipedia.orgnih.govnih.gov This enzymatic action on the keto form (4-maleylacetoacetate) suggests that this tautomer is the biologically active substrate within the enzyme's active site. The presence of a specific enzyme to process the keto form implies that its concentration and conversion are tightly regulated in a biological context.

Stereoisomeric Forms and Configurational Analysis of this compound (e.g., (2Z,4E) Isomer)

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms, but differ in the three-dimensional orientations of their atoms in space. For this compound, the presence of double bonds allows for the existence of geometric isomers (cis/trans or E/Z isomers).

The specific and well-documented stereoisomer of this compound is the (2Z,4E) isomer. wikipedia.orgebi.ac.uk The "Z" and "E" designations are used to describe the configuration around the double bonds:

(2Z): At the double bond between carbon 2 and carbon 3, the higher priority substituents on each carbon are on the same side (zusammen) of the double bond.

(4E): At the double bond between carbon 4 and carbon 5, the higher priority substituents on each carbon are on opposite sides (entgegen) of the double bond.

Conformational Analysis and Dynamics within Enzyme Active Sites

The conformational analysis of this compound is best understood in the context of its keto tautomer, 4-maleylacetoacetate, and its interaction with the enzyme maleylacetoacetate isomerase. The active site of this enzyme provides a specific environment that facilitates the isomerization of its substrate.

The crystal structure of human maleylacetoacetate isomerase has been determined, providing insights into its catalytic mechanism. nih.gov The enzyme belongs to the zeta class of the glutathione S-transferase (GST) superfamily and requires glutathione (GSH) as a cofactor for its activity. wikipedia.orgnih.gov

Within the active site, the substrate, 4-maleylacetoacetate, is positioned to interact with key amino acid residues and the glutathione cofactor. The binding of the substrate induces conformational changes in the active site, creating a precisely tailored environment for catalysis. nih.gov The flexibility of the enzyme's active site is crucial for accommodating the substrate and stabilizing the transition state of the reaction. researchgate.net The interaction between the substrate and the active site is a dynamic process involving multiple non-covalent interactions that ensure the correct orientation of the substrate for the isomerization to occur. The enzyme's structure reveals a hydrophobic dimer with a small and polar active site, which contributes to its substrate selectivity. wikipedia.org

Table 2: Key Components in the Active Site of Maleylacetoacetate Isomerase

| Component | Role in Catalysis |

| Glutathione (GSH) | Essential cofactor for the isomerization reaction. wikipedia.org |

| Specific Amino Acid Residues | Participate in substrate binding and stabilization of the transition state. |

| Substrate (4-Maleylacetoacetate) | Binds to the active site, inducing a conformational fit. |

Biosynthetic Pathways Leading to 4 Hydroxy 6 Oxoocta 2,4 Dienedioic Acid

Precursor Compounds and Upstream Enzymatic Transformations

The primary precursor to the pathway that generates 4-Hydroxy-6-oxoocta-2,4-dienedioic acid is protocatechuic acid (PCA) . PCA is a central intermediate derived from the degradation of a wide array of aromatic and lignin-derived compounds. mdpi.com The initial stages of these degradation pathways involve enzymatic transformations that funnel diverse aromatic substrates into the formation of PCA.

A variety of enzymes, primarily monooxygenases and dioxygenases, are responsible for the initial hydroxylation and subsequent reactions that convert complex aromatic molecules into PCA. researchgate.net For instance, compounds like 4-hydroxybenzoic acid are hydroxylated to form protocatechuate. researchgate.netnih.gov

The pivotal step leading towards the synthesis of this compound is the ring cleavage of protocatechuate. This is catalyzed by the enzyme protocatechuate 4,5-dioxygenase . This enzyme introduces molecular oxygen into the aromatic ring of PCA, cleaving it between the fourth and fifth carbon atoms to yield 4-carboxy-2-hydroxymuconate-6-semialdehyde . researchgate.netnih.gov This product is the direct upstream intermediate in this specific metabolic sequence.

Subsequent enzymatic reactions, though less extensively characterized in all organisms, are believed to further process 4-carboxy-2-hydroxymuconate-6-semialdehyde, leading eventually to the formation of this compound, which exists in tautomeric equilibrium with 4-maleylacetoacetic acid. ebi.ac.uk

Table 1: Key Precursors and Enzymes in the Upstream Biosynthesis

| Precursor Compound | Key Enzyme | Immediate Product |

| Various Aromatic Compounds | Monooxygenases, Dioxygenases | Protocatechuic Acid |

| Protocatechuic Acid | Protocatechuate 4,5-dioxygenase | 4-carboxy-2-hydroxymuconate-6-semialdehyde |

Integration within Aromatic Compound Degradation Routes

The biosynthesis of this compound is a key part of the broader strategy that microorganisms employ to mineralize complex aromatic pollutants. nih.gov The protocatechuate 4,5-cleavage pathway, also known as the meta-cleavage pathway for protocatechuate, is one of several routes for aromatic ring fission. mdpi.com

This pathway is an alternative to the more common ortho-cleavage pathway (β-ketoadipate pathway). mdpi.com The choice between these pathways is dependent on the specific microorganism and the prevailing environmental conditions. The meta-cleavage pathway ultimately breaks down the aromatic ring into smaller, central metabolites such as pyruvate (B1213749) and oxaloacetate, which can then enter the tricarboxylic acid (TCA) cycle for energy production and biosynthesis. researchgate.net

The formation of this compound and its subsequent metabolism are therefore critical steps in channeling carbon from complex aromatic sources into central metabolism.

Table 2: Aromatic Degradation Pathways Involving Protocatechuate

| Pathway | Key Ring-Cleavage Enzyme | Initial Ring-Cleavage Product |

| ortho-cleavage | Protocatechuate 3,4-dioxygenase | β-carboxy-cis,cis-muconate |

| meta-cleavage | Protocatechuate 4,5-dioxygenase | 4-carboxy-2-hydroxymuconate-6-semialdehyde |

| para-cleavage | Protocatechuate 2,3-dioxygenase | 5-carboxy-2-hydroxymuconate-6-semialdehyde |

Regulatory Mechanisms Governing Biosynthesis

The biosynthesis of this compound is tightly regulated at the genetic level to ensure that the necessary enzymes are only produced when their aromatic substrates are present. In bacteria such as Comamonas sp., the genes encoding the enzymes of the protocatechuate 4,5-cleavage pathway are organized into an operon, often designated as the pmd operon. nih.gov

The expression of this operon is typically induced by the presence of the precursor molecule, protocatechuic acid. nih.gov This substrate induction mechanism allows the bacterium to conserve energy and resources by only synthesizing the degradation enzymes when they are needed. Studies have shown that the promoter activity of the pmd operon can be significantly enhanced in the presence of PCA. nih.gov

Further research has identified transcriptional regulators that bind to the promoter region of the pmd operon, controlling its expression. nih.gov These regulatory proteins act as sensors for the presence of aromatic compounds, modulating the transcription of the pathway genes in response to substrate availability.

Enzymatic Transformations and Catabolic Fates of 4 Hydroxy 6 Oxoocta 2,4 Dienedioic Acid

Enzymes Governing the Interconversion with 4-Maleylacetoacetic Acid

4-Hydroxy-6-oxoocta-2,4-dienedioic acid exists in equilibrium with its keto tautomer, 4-maleylacetoacetic acid. The interconversion between these two forms is a critical step in the tyrosine degradation pathway. The primary enzyme responsible for catalyzing the subsequent isomerization of the cis-isomer, 4-maleylacetoacetate (B1238811), to the trans-isomer, 4-fumarylacetoacetate, is maleylacetoacetate isomerase (EC 5.2.1.2). wikipedia.org This enzyme is also known as glutathione (B108866) S-transferase zeta 1 (GSTZ1). wikipedia.org

Maleylacetoacetate isomerase belongs to the zeta class of the glutathione S-transferase (GST) superfamily and requires glutathione (GSH) as a cofactor for its catalytic activity. wikipedia.org The mechanism involves the stabilization of the thiolate form of glutathione by amino acid residues within the enzyme's active site. This activated glutathione then attacks the alpha-carbon of 4-maleylacetoacetate, leading to the cleavage of the double bond and allowing for rotation around the resulting single bond, which facilitates the cis-trans isomerization. wikipedia.org While the enzyme acts on 4-maleylacetoacetate, the tautomeric equilibrium ensures that this compound is channeled through this isomerization step.

It is noteworthy that a non-enzymatic, glutathione-dependent bypass for the isomerization of maleylacetoacetate to fumarylacetoacetate has been observed, which can partially compensate for the absence of maleylacetoacetate isomerase activity. nih.gov

| Parameter | Description | References |

|---|---|---|

| Enzyme Commission Number | EC 5.2.1.2 | wikipedia.orgenzyme-database.org |

| Systematic Name | 4-maleylacetoacetate cis-trans-isomerase | wikipedia.org |

| Other Names | Glutathione S-transferase zeta 1 (GSTZ1) | wikipedia.org |

| Cofactor | Glutathione (GSH) | wikipedia.org |

| Function | Catalyzes the isomerization of 4-maleylacetoacetate to 4-fumarylacetoacetate. | wikipedia.org |

Downstream Enzymatic Cleavage and Derivatization Pathways

Following the isomerization to 4-fumarylacetoacetate, the catabolic pathway proceeds with the cleavage of this intermediate.

The downstream catabolism of the isomerized product, 4-fumarylacetoacetate, is carried out by the enzyme fumarylacetoacetate hydrolase (FAH), also known as fumarylacetoacetase (EC 3.7.1.2). wikipedia.org This enzyme catalyzes the hydrolysis of the carbon-carbon bond in 4-fumarylacetoacetate to yield two central metabolic intermediates: fumarate (B1241708) and acetoacetate (B1235776). wikipedia.org Fumarate enters the citric acid cycle, while acetoacetate is a ketone body.

The active site of fumarylacetoacetate hydrolase contains a divalent metal ion, such as Ca2+, which is involved in binding the substrate. The catalytic mechanism is proposed to involve a Glu-His-Water triad, where a histidine residue activates a water molecule for a nucleophilic attack on the carbon-carbon bond of the substrate. wikipedia.org

Currently, there is a lack of direct scientific evidence for specific oxidoreductase-mediated transformations of this compound itself. The primary and well-established catabolic route for this compound and its tautomer, 4-maleylacetoacetate, proceeds through the isomerization and subsequent hydrolysis as described above. The degradation pathway of phenylalanine and tyrosine is primarily a catabolic cascade that funnels these amino acids into the citric acid cycle. nih.gov

Kinetics and Regulation of Enzymes Associated with this compound Catabolism

The kinetics of the enzymes involved in the catabolism of this compound's tautomer have been studied, providing insights into the efficiency and regulation of this metabolic pathway.

Kinetic studies on polymorphic variants of human glutathione transferase zeta 1 (hGSTZ1-1) have been conducted using maleylacetone, an analogue of the natural substrate maleylacetoacetate. acs.orgnih.gov The turnover rates (kcat) for maleylacetone were found to be significantly higher than for other substrates like chlorofluoroacetic acid, indicating the enzyme's high efficiency in processing the maleyl- structure. acs.orgnih.gov For instance, the kcat values for different polymorphic variants of hGSTZ1-1 with maleylacetone as the substrate followed the order: 1c-1c > 1b-1b > 1d-1d > 1a-1a. acs.orgnih.gov

Fumarylacetoacetate hydrolase (FAH) has also been the subject of kinetic analysis. Potent inhibitors of FAH have been developed that exhibit slow-onset, tight-binding inhibition with Ki values in the nanomolar range. portlandpress.com These inhibitors serve as tools to study the enzyme's mechanism and the physiological consequences of its deficiency, as seen in hereditary tyrosinemia type I. portlandpress.comnih.gov

| Enzyme | Substrate Analogue | Kinetic Parameter | Value | References |

|---|---|---|---|---|

| Maleylacetoacetate Isomerase (hGSTZ1-1 variants) | Maleylacetone | KicMA (competitive inhibition constant) | ~100 µM | acs.orgnih.gov |

| KiuMA (uncompetitive inhibition constant) | ~201 µM | acs.orgnih.gov | ||

| Fumarylacetoacetate Hydrolase (FAH) | CEHPOBA (inhibitor) | Ki | 41 nM | portlandpress.com |

| COPHPAA (inhibitor) | Ki | 12 nM | portlandpress.com |

Metabolic Roles of 4 Hydroxy 6 Oxoocta 2,4 Dienedioic Acid Within Biological Systems

Central Role in Tyrosine Catabolism Pathways

The breakdown of tyrosine, a non-essential amino acid in humans, converges on the formation of 4-hydroxy-6-oxoocta-2,4-dienedioic acid through a series of enzymatic reactions. This pathway is primarily active in the liver and kidneys.

The journey from tyrosine to this compound begins with the transamination of tyrosine to 4-hydroxyphenylpyruvate. davuniversity.org This is followed by the conversion of 4-hydroxyphenylpyruvate to homogentisate (B1232598), a reaction catalyzed by 4-hydroxyphenylpyruvate dioxygenase. nih.gov The aromatic ring of homogentisate is then cleaved by homogentisate 1,2-dioxygenase to yield 4-maleylacetoacetate (B1238811). umaryland.edu

4-maleylacetoacetate exists in equilibrium with its enol form, this compound. nih.gov The next step in the pathway is the isomerization of 4-maleylacetoacetate to 4-fumarylacetoacetate, a reaction catalyzed by the enzyme maleylacetoacetate isomerase. wikipedia.org This isomerization is crucial for the subsequent cleavage of the molecule. Finally, fumarylacetoacetate hydrolase cleaves 4-fumarylacetoacetate into two key metabolic intermediates: fumarate (B1241708) and acetoacetate (B1235776). wikipedia.org

The tyrosine catabolism pathway, and therefore the role of this compound, is intrinsically linked to the degradation of other aromatic compounds. The intermediates of this pathway are also found in the catabolism of various industrial and natural aromatic ring compounds by soil microorganisms. ethz.ch

Intermediary Role in Phenylalanine Catabolism Pathways

Phenylalanine, an essential amino acid, is primarily catabolized through its conversion to tyrosine. This initial step, catalyzed by phenylalanine hydroxylase, directly links the degradation of phenylalanine to the tyrosine catabolism pathway. snscourseware.org Consequently, this compound serves as an intermediate in the breakdown of phenylalanine as well. In cases of phenylalanine hydroxylase deficiency, a condition known as phenylketonuria (PKU), this primary conversion is blocked, leading to the accumulation of phenylalanine and its diversion into alternative catabolic routes. snscourseware.org

Occurrence and Metabolic Relevance in Diverse Organisms (e.g., Homo sapiens, Microbial Systems)

The homogentisate pathway, featuring this compound as an intermediate, is highly conserved across a wide range of organisms. In Homo sapiens, this pathway is essential for the normal metabolism of tyrosine and phenylalanine. nih.gov Genetic defects in the enzymes of this pathway can lead to serious metabolic disorders.

In microbial systems, this pathway is a key component of the degradation of aromatic compounds. ethz.ch Soil bacteria, for instance, utilize this pathway to break down complex aromatic molecules, playing a vital role in nutrient cycling and bioremediation. The ability of microorganisms to metabolize these compounds highlights the pathway's significance in diverse ecological niches.

Contribution to Cellular Carbon Flow and Energy Metabolism

The ultimate fate of the carbon atoms from tyrosine and phenylalanine that pass through this compound underscores its importance in cellular metabolism. The final products of the pathway, fumarate and acetoacetate, are central metabolic intermediates. wikipedia.org

Fumarate is an intermediate of the citric acid cycle (Krebs cycle), a major energy-yielding pathway in the cell. Acetoacetate is a ketone body that can be converted to acetyl-CoA, another key molecule that can enter the citric acid cycle for energy production or be used for the synthesis of fatty acids. Therefore, the catabolism of tyrosine and phenylalanine via this compound contributes directly to the cellular pool of energy and biosynthetic precursors.

Interactive Data Table: Enzymes and Intermediates in the Homogentisate Pathway

| Precursor | Enzyme | Product |

| Tyrosine | Tyrosine aminotransferase | 4-Hydroxyphenylpyruvate |

| 4-Hydroxyphenylpyruvate | 4-Hydroxyphenylpyruvate dioxygenase | Homogentisate |

| Homogentisate | Homogentisate 1,2-dioxygenase | 4-Maleylacetoacetate |

| 4-Maleylacetoacetate | Maleylacetoacetate isomerase | 4-Fumarylacetoacetate |

| 4-Fumarylacetoacetate | Fumarylacetoacetate hydrolase | Fumarate and Acetoacetate |

Advanced Methodological Approaches for Investigating 4 Hydroxy 6 Oxoocta 2,4 Dienedioic Acid Metabolism

Advanced Spectroscopic Techniques for Metabolite Identification in Complex Biological Matrices

The identification of 4-hydroxy-6-oxoocta-2,4-dienedioic acid and its downstream metabolites within complex biological samples, such as bacterial cultures or environmental microcosms, relies heavily on advanced spectroscopic and chromatographic methods. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are indispensable tools.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This technique is a cornerstone for metabolite profiling. HPLC separates the complex mixture of molecules, and MS provides mass information, allowing for the identification of known and unknown compounds. For instance, in studies of aromatic degradation pathways, HPLC-MS can be used to detect the disappearance of the parent aromatic compound and the transient appearance of intermediates like this compound. Electrospray ionization (ESI) is a commonly used MS technique that can be operated in both positive and negative ion modes to detect a wide range of metabolites. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about metabolites. While less sensitive than MS, ¹H-NMR and ¹³C-NMR are powerful for unambiguously identifying the structure of purified intermediates. In the context of this compound metabolism, NMR can confirm the stereochemistry and tautomeric form of the molecule and its subsequent products.

A comparative table of these techniques is presented below:

Table 1: Spectroscopic Techniques for Metabolite Identification| Technique | Principle | Advantages | Limitations | Application Example |

|---|---|---|---|---|

| HPLC-MS | Separates compounds by chromatography, followed by mass-to-charge ratio detection. | High sensitivity and selectivity; suitable for complex mixtures. | Co-eluting isomers can be difficult to distinguish; requires authentic standards for absolute identification. | Detecting transient intermediates in bacterial degradation of benzoate. |

| NMR | Measures the magnetic properties of atomic nuclei. | Provides unambiguous structural elucidation; non-destructive. | Lower sensitivity compared to MS; requires higher sample concentrations and purity. | Confirming the structure of enzymatically produced 2-hydroxypent-2,4-dienoate. nih.gov |

Enzymatic Assays and Detailed Kinetic Characterization of Associated Enzymes

The breakdown of this compound is catalyzed by a specific C-C bond hydrolase. Understanding this crucial step requires detailed enzymatic assays and kinetic characterization.

The enzyme responsible, often a type of hydrolase, cleaves this compound into smaller, more readily metabolized molecules. A related, well-characterized enzyme is 4-carboxy-4-hydroxy-2-oxoadipate (CHA) aldolase (B8822740) (LigK), which catalyzes a similar cleavage reaction in the protocatechuate 4,5-cleavage pathway. nih.gov

Enzyme activity is typically measured spectrophotometrically. A coupled assay can be used where the product of the hydrolase reaction is acted upon by a subsequent enzyme that consumes a chromophore like NADH, leading to a measurable decrease in absorbance at 340 nm. nih.gov

Kinetic parameters such as the Michaelis constant (K_m) and the maximum reaction velocity (V_max) are determined by measuring the initial reaction rate at various substrate concentrations. These parameters provide insight into the enzyme's affinity for its substrate and its catalytic efficiency. For example, the CHA aldolase from Sphingomonas paucimobilis SYK-6 was found to have a K_m of 11.2 µM for its substrate, indicating a high affinity. nih.gov

Table 2: Kinetic Parameters of a Related Aldolase (LigK) from S. paucimobilis SYK-6

| Substrate | K_m (µM) | Reference |

|---|---|---|

| 4-carboxy-4-hydroxy-2-oxoadipate (CHA) | 11.2 | nih.gov |

Data for a functionally related enzyme is presented to illustrate typical kinetic values.

Stable Isotope Tracing and Metabolic Flux Analysis for Pathway Elucidation

Stable isotope tracing is a powerful technique to map the flow of atoms through a metabolic network. nih.govd-nb.info In this approach, cells are fed a substrate labeled with a stable isotope, such as ¹³C. The distribution of the ¹³C label in downstream metabolites is then analyzed, typically by MS or NMR, to reveal the active metabolic pathways.

Stable Isotope-Assisted Metabolomics (SIAM): This method involves spiking a sample with a ¹³C-labeled version of the parent aromatic compound. nih.gov By tracking the ¹³C label, researchers can distinguish true metabolic intermediates from the complex background matrix and reconstruct the degradation pathway. nih.gov This is particularly useful in complex environmental samples where numerous metabolic processes occur simultaneously. nih.gov

¹³C-Metabolic Flux Analysis (¹³C-MFA): This is a more quantitative approach that uses the isotopic labeling patterns of proteinogenic amino acids to calculate the intracellular metabolic fluxes throughout the central carbon metabolism. nih.govnih.gov By measuring the incorporation of ¹³C from a labeled substrate into the biomass, ¹³C-MFA can provide a detailed snapshot of the metabolic state, revealing the relative activity of different pathways, such as the Entner-Doudoroff pathway versus the pentose (B10789219) phosphate (B84403) pathway. nih.govnih.gov This analysis is crucial for identifying metabolic bottlenecks and guiding metabolic engineering efforts. nih.gov

Genetic, Proteomic, and Metabolomic Strategies for Enzyme Discovery and Pathway Reconstruction

An integrated 'omics' approach is essential for a comprehensive understanding of this compound metabolism, from the genes that encode the enzymes to the final metabolic products.

Genetics: The genes encoding the enzymes of the meta-cleavage pathway are often clustered together in operons on plasmids or chromosomes. nih.govjmb.or.kr For example, the well-studied TOL plasmid pWW0 from Pseudomonas putida contains the operon for catechol degradation. nih.gov By sequencing the DNA of an organism capable of degrading aromatic compounds, researchers can identify putative genes for hydrolases and other pathway enzymes based on sequence homology to known enzymes. nih.gov Gene knockout studies, where a specific gene is inactivated, can then be used to confirm its function; a buildup of the substrate (this compound) and a lack of downstream products would confirm the gene's essential role. nih.gov

Proteomics: Proteomic analysis focuses on identifying the proteins present in a cell under specific conditions. Techniques like 2D gel electrophoresis followed by mass spectrometry can identify enzymes that are upregulated in the presence of an aromatic substrate. mdpi.com This provides direct evidence of the proteins involved in the degradation pathway.

Metabolomics: As discussed in section 6.1, metabolomics provides a global snapshot of all the small-molecule metabolites in a biological system. By comparing the metabolomes of cells grown with and without an aromatic substrate, scientists can identify the specific intermediates of the degradation pathway, including this compound. mdpi.com

These multi-omics strategies, when combined, provide a powerful toolkit for discovering novel enzymes and reconstructing complete metabolic pathways for the degradation of environmental pollutants. nih.govunesp.br

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.